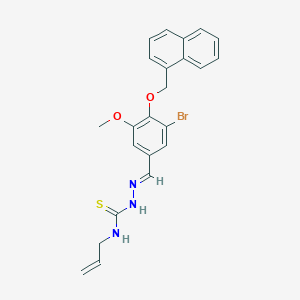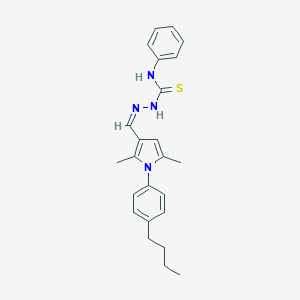
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a methoxy group, and a naphthalene moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable aromatic precursor, followed by methoxylation and the introduction of the naphthalene moiety. The final step involves the condensation of the intermediate with N-(prop-2-en-1-yl)hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[3-bromo-5-methoxy-4-(phenylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
The presence of the naphthalene moiety in 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H22BrN3O2S |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
1-[(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C23H22BrN3O2S/c1-3-11-25-23(30)27-26-14-16-12-20(24)22(21(13-16)28-2)29-15-18-9-6-8-17-7-4-5-10-19(17)18/h3-10,12-14H,1,11,15H2,2H3,(H2,25,27,30)/b26-14+ |
InChI-Schlüssel |
OSRJFNCQIDOEEU-VULFUBBASA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)

![Methyl 4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzoate](/img/structure/B313437.png)
![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)

![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
![N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B313444.png)
![N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B313445.png)
![N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B313446.png)
![(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313450.png)
![(5E)-5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313451.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B313454.png)
![6-chloro-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B313455.png)
